N-[3-(methylthio)phenyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide
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Overview
Description
N-[3-(methylthio)phenyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide, commonly known as MPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPTP is a synthetic compound that was first synthesized in the 1970s and has since been extensively studied for its various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of MPTP is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. MPTP has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in the regulation of cell growth and division.
Biochemical and physiological effects:
MPTP has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. MPTP has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new therapies for various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using MPTP in lab experiments is its high potency and specificity. MPTP has been shown to have a high affinity for its target enzymes, making it a useful tool for studying various signaling pathways. However, one of the limitations of using MPTP in lab experiments is its potential toxicity. MPTP has been shown to have toxic effects on certain cell types, and caution should be exercised when working with this compound.
Future Directions
There are several future directions for the research and development of MPTP. One potential direction is the development of new cancer therapies that utilize MPTP or its derivatives. Another potential direction is the investigation of the anti-inflammatory and antioxidant properties of MPTP for the development of new therapies for various inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of MPTP and its potential therapeutic applications in other fields of scientific research.
Synthesis Methods
The synthesis of MPTP involves the reaction of 3-(methylthio)aniline with 4-(1-piperidinylsulfonyl)fluorobenzene in the presence of a base and a palladium catalyst. The reaction yields MPTP as a white solid, which can be purified through recrystallization.
Scientific Research Applications
MPTP has been extensively studied for its potential therapeutic applications in various fields of scientific research. One of the most significant applications of MPTP is in the field of cancer research. MPTP has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(4-piperidin-1-ylsulfonylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S2/c1-27-18-7-5-6-16(14-18)21-20(23)15-26-17-8-10-19(11-9-17)28(24,25)22-12-3-2-4-13-22/h5-11,14H,2-4,12-13,15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRAUMOUIJJHGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(methylsulfanyl)phenyl]-2-[4-(piperidin-1-ylsulfonyl)phenoxy]acetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.